molecular formula C11H12N2OS3 B160313 2-(Morpholinodithio)benzothiazole CAS No. 95-32-9

2-(Morpholinodithio)benzothiazole

Cat. No.: B160313
CAS No.: 95-32-9
M. Wt: 284.4 g/mol
InChI Key: QRYFCNPYGUORTK-UHFFFAOYSA-N
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Description

2-(Morpholinodithio)benzothiazole is a chemical compound with the molecular formula C11H12N2OS3. It is a derivative of benzothiazole, featuring a morpholine ring attached via a dithio linkage. This compound is known for its applications in various fields, including rubber vulcanization, antimicrobial activity, and as a chemical intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinodithio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with morpholine in the presence of sulfur or sulfur chloride. One common method includes heating 2-mercaptobenzothiazole with morpholine and sulfur at elevated temperatures to form the desired product . Another approach involves the use of sulfur chloride as a reagent, which reacts with 2-mercaptobenzothiazole and morpholine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and precise temperature management to optimize the reaction conditions. The final product is typically purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinodithio)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Morpholinodithio)benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(Morpholinodithio)benzothiazole can be compared with other benzothiazole derivatives:

    2-Mercaptobenzothiazole: Similar in structure but lacks the morpholine ring.

    2-(Methylthio)benzothiazole: Contains a methylthio group instead of a morpholinodithio group.

    2-(Ethylthio)benzothiazole: Similar to 2-(Methylthio)benzothiazole but with an ethyl group.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in multiple fields.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yldisulfanyl)morpholine
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InChI

InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2
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InChI Key

QRYFCNPYGUORTK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1COCCN1SSC2=NC3=CC=CC=C3S2
Source PubChem
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Molecular Formula

C11H12N2OS3
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DSSTOX Substance ID

DTXSID2026573
Record name 2-(Morpholin-4-yldithio)-1,3-benzothiazole
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Molecular Weight

284.4 g/mol
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Physical Description

Dry Powder, Cream to light yellow powder; [MSDSonline]
Record name Benzothiazole, 2-(4-morpholinyldithio)-
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Record name 2-(4-Morpholinyldithio)benzothiazole
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CAS No.

95-32-9
Record name 2-(4-Morpholinodithio)benzothiazole
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Record name Benzothiazole, 2-(4-morpholinyldithio)-
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Record name 2-(Morpholin-4-yldithio)-1,3-benzothiazole
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Record name 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

There is charged to a glass or glass-lined reactor 25.2 grams (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 grams (0.1 mole) of sulfur, and 150 ml. of essentially anhydrous isopropyl alcohol (0.4% by weight water). The catalyst, the sodium salt of mercaptobenzothiazole, is used in amount of 0.01 mole and is formed in situ by adding 0.01 mole of solid sodium hydroxide and then 0.01 mole of 2-mercaptobenzothiazole (MBT) to the reaction mixture. The reaction mixture is then stirred and heated at refluxing temperature (about 82-83°C) for 2 hours although it is found that the reaction is essentially complete in one hour. A clear solution usually forms in from 15 to 75 minutes. The reaction mixture is cooled to 30°C. during which cooling a precipitate usually begins to form in the range of 67-74°C. Stirring and cooling is continued to 0°C. and the mixture is held at 0-10°C. for about 30 minutes after which it is filtered and the solids air dried at 25-30°C. There is obtained a yield of 94.4-95% of 2-(morpholinodithio)benzothiazole, m.p. 132°-136°C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholinodithio)benzothiazole
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Customer
Q & A

Q1: What makes 2-(Morpholinodithio)benzothiazole a desirable agent in rubber vulcanization?

A1: this compound (MBT) is a widely used accelerator in rubber vulcanization due to its ability to enhance the speed and efficiency of the curing process. [, ] While the exact mechanism is not fully detailed in the provided abstracts, they highlight that MBT contributes to the formation of crosslinks between rubber molecules. These crosslinks are essential for improving the mechanical properties of rubber, such as its strength, elasticity, and resistance to heat and abrasion. []

Q2: How does the performance of the MBTS-N-(morpholinothio)phthalimide system compare to using MBT directly in rubber vulcanization?

A2: Research indicates that the MBTS-N-(morpholinothio)phthalimide system, which generates MBT in situ, offers several advantages over using MBT directly. [] This system demonstrates improved processing safety, particularly in Nitrile Butadiene Rubber (NBR), Styrene-Butadiene Rubber (SBR), and Natural Rubber (NR). [] The slower curing time observed with this system can be beneficial for processing. Interestingly, it also leads to equivalent or even superior heat resistance in the cured rubber compared to using MBT directly. [] Notably, significant improvements in heat resistance were observed in SBR and IIR (Isobutylene-Isoprene Rubber), suggesting potential differences in the crosslinking mechanisms between the two systems. []

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